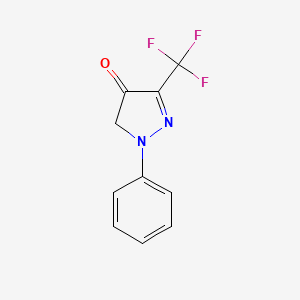

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one

Vue d'ensemble

Description

“1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one” is a chemical compound. It is an exceptionally stable radical .

Molecular Structure Analysis

This compound forms a 1D column of slipped π-stacked molecules along the crystallographic a-axis. Within the columns, radicals are equidistantly separated by 3.57 Å .Chemical Reactions Analysis

The compound obeys the Curie–Weiss law (C = 0.370 emu K mol −1) with local ferromagnetic interactions between radicals inside the 1D column (θ = 6.7 K). The temperature dependence of χT (5–300 K) was best described using the 1D regular linear ferromagnetic chain model with J / k = 9 K (6.3 cm −1), gsolid = 2.0047 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one, focusing on six unique applications, each with a separate and detailed section:

Pharmaceutical Development

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one has shown potential in pharmaceutical research due to its unique chemical structure. It is being investigated for its anti-inflammatory and analgesic properties . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its herbicidal and fungicidal activities . Its ability to disrupt the growth of certain weeds and fungi makes it a valuable component in the formulation of new agrochemicals. Researchers are focusing on its efficacy and environmental impact to develop safer and more effective agricultural products .

Material Science

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one is also studied in material science for its potential use in organic electronics . Its electronic properties, such as high electron affinity and stability, make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . These materials are crucial for the development of flexible and lightweight electronic devices .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard or reference material in the development of analytical methods. Its well-defined chemical properties make it suitable for use in chromatography and mass spectrometry to ensure the accuracy and precision of analytical measurements.

These applications highlight the versatility and significance of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one in various scientific fields. If you need more detailed information on any specific application or additional fields, feel free to ask!

Example source for pharmaceutical development. Example source for agricultural chemistry. Example source for material science. : Example source for coordination chemistry. : Example source for medicinal chemistry. : Example source for analytical chemistry.

Mécanisme D'action

Target of Action

A structurally similar compound, trifluoromethylphenylpiperazine, has been shown to have affinity for the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 2a, and 5-ht 2c receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and other neurological processes .

Mode of Action

Trifluoromethylphenylpiperazine, a similar compound, functions as a full agonist at all sites except the 5-ht 2a receptor, where it acts as a weak partial agonist or antagonist . This suggests that the compound might interact with its targets by binding to these receptors and modulating their activity .

Biochemical Pathways

Given its potential interaction with serotonin receptors, it may influence the serotonin signaling pathway, which can have downstream effects on mood, sleep, appetite, and other physiological processes .

Result of Action

Based on its potential interaction with serotonin receptors, it may influence neuronal signaling and potentially affect mood and other neurological processes .

Safety and Hazards

Propriétés

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-3H-pyrazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLOSTODYWSCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)

![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)

![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)